Bienvenue dans la boutique en ligne BenchChem!

(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

5-HT1A receptor enantioselectivity D2 dopamine receptor

(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 2829279-65-2; free base CAS 103882-27-5) is a chiral 1-aminotetralin derivative bearing a 5-methoxy substituent on the tetrahydronaphthalene core, supplied as the hydrochloride salt with a molecular formula of C₁₁H₁₆ClNO and monoisotopic mass of 213.09 Da. The compound possesses one defined stereogenic centre at the C-1 position in the (R) configuration, a calculated XLogP3 of 1.500 for the free base, and one hydrogen bond donor with two acceptor sites.

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
Cat. No. B7947979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Molecular FormulaC11H16ClNO
Molecular Weight213.70 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CCCC2N.Cl
InChIInChI=1S/C11H15NO.ClH/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12;/h3-4,7,10H,2,5-6,12H2,1H3;1H/t10-;/m1./s1
InChIKeyAOQKUZAUTAMGNO-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride – Chiral 1-Aminotetralin Building Block for CNS Ligand Synthesis


(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 2829279-65-2; free base CAS 103882-27-5) is a chiral 1-aminotetralin derivative bearing a 5-methoxy substituent on the tetrahydronaphthalene core, supplied as the hydrochloride salt with a molecular formula of C₁₁H₁₆ClNO and monoisotopic mass of 213.09 Da . The compound possesses one defined stereogenic centre at the C-1 position in the (R) configuration, a calculated XLogP3 of 1.500 for the free base, and one hydrogen bond donor with two acceptor sites . It serves as a key chiral intermediate in the synthesis of pharmacologically active ligands targeting serotonin (5-HT₁A), sigma (σ₁/σ₂), and alpha-2 adrenergic receptors, and is distinct from the regioisomeric 2-aminotetralin series that primarily engages dopaminergic receptors [1].

Why (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride Cannot Be Replaced by Its Enantiomer, Racemate, or Regioisomer


Substitution of (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride with its (S)-enantiomer, the racemic mixture, or the regioisomeric 2-aminotetralin scaffold introduces pharmacologically consequential changes. The stereochemistry at C-1 dictates receptor selectivity profiles in downstream derivatives: (+)-enantiomers exhibit higher affinity at α₁-adrenoceptors, while (−)-enantiomers preferentially bind D₂ dopamine receptors, even when 5-HT₁A affinity remains comparable between enantiomers [1]. The (R) configuration is explicitly claimed in composition-of-matter patents for alpha-2 antagonist / serotonin uptake inhibitor chemotypes, confirming that the (S) enantiomer or racemate would not produce the same pharmacological entity [2]. Furthermore, regioisomeric 2-aminotetralins (such as those leading to rotigotine or 5-OH-DPAT) address a fundamentally different receptor landscape biased toward dopamine D₂/D₃ agonism, making them unsuitable replacements for applications requiring sigma or 5-HT₁A / alpha-2 polypharmacology [3].

(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride: Quantitative Comparator-Based Differentiation Evidence


Enantiomer-Specific Receptor Selectivity: (R)-(+) vs. (S)-(−) Derivatives Show Divergent D₂ vs. α₁ Binding

In a systematic enantiomeric comparison of 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine derivatives, all (−)-enantiomers displayed higher D₂ receptor affinity than their (+)-counterparts, while all (+)-enantiomers showed higher α₁-adrenoceptor affinity than the (−)-isomers, with no significant difference in 5-HT₁A affinity between enantiomers or racemate [1]. The highest-performing compounds—(S)-(+)-2, (S)-(+)-4, and (R)-(+)-6—achieved 5-HT₁A IC₅₀ values between 7.0 and 2.3 nM with ≥250-fold selectivity over both D₂ and α₁ receptors [1]. This demonstrates that the chiral identity of the 5-methoxy-1-aminotetralin scaffold is not pharmacologically silent but rather a critical determinant of off-target selectivity.

5-HT1A receptor enantioselectivity D2 dopamine receptor alpha-1 adrenoceptor

A-80426 Derived from (R)-Enantiomer: 24-Fold More Potent 5-HT Uptake Inhibition Than Fluoxetine

The (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine scaffold serves as the mandatory chiral building block for A-80426 (N-[2-(benzofuran-6-yl)ethyl]-N-[(R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl-methyl]-N-methylamine). A-80426 inhibits synaptosomal serotonin (5-HT) uptake with an IC₅₀ of 13 nM, compared with fluoxetine's IC₅₀ of 308 nM in the same assay—a 24-fold potency advantage [1]. A-80426 blocks [³H]-paroxetine binding to 5-HT uptake sites with a Kᵢ of 3.8 nM and binds to α₂-adrenoceptors with a Kᵢ of 2.0 nM ([³H]-rauwolscine), while lacking significant activity at α₁, β, M₃ muscarinic, or H₁ histaminergic receptors [1]. The (R) absolute configuration at the tetrahydronaphthalene C-1 position is explicitly required to generate this pharmacological profile [2].

serotonin reuptake inhibition alpha-2 adrenoceptor antagonist antidepressant A-80426

Patent-Codified (R) Configuration Requirement for Alpha-2 Antagonist / 5-HT Uptake Inhibitor Chemotype

U.S. Patent 5,288,749, assigned to Abbott Laboratories and listing (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine as the core chiral amine substructure, explicitly states in Claim 2 that 'the stereochemistry at the asymmetric center (*), position-1 on the tetrahydronaphthalene, is of the R configuration' [1]. The patent encompasses tertiary and secondary amine derivatives combining alpha-2 adrenoceptor antagonism with serotonin uptake inhibition. This legal codification creates a formal requirement for the (R)-enantiomer as a starting material or intermediate, as any composition using the (S)-enantiomer or racemate would fall outside the exemplified and claimed subject matter of the patent estate covering this pharmacologically validated chemotype [1].

composition of matter patent R-configuration alpha-2 antagonist intellectual property

Regiochemical Divergence: 1-Aminotetralin Scaffold Targets Sigma/5-HT₁A Receptors While 2-Aminotetralins Target Dopamine Receptors

The 1-aminotetralin scaffold represented by (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine directs pharmacological activity toward sigma (σ₁/σ₂) and 5-HT₁A serotonergic receptors. PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine), a direct derivative of this scaffold, exhibits σ₂ receptor Kᵢ values of 0.28–0.34 nM with ~40-fold selectivity over σ₁ [1]. In contrast, the regioisomeric 2-aminotetralin scaffold (amine at C-2) forms the basis of dopamine D₂/D₃ agonists such as rotigotine (Kᵢ D₃ = 0.71 nM, D₂/D₄ = 4–15 nM) and 5-OH-DPAT, which have negligible σ receptor activity [2]. The 1-amine vs. 2-amine regiochemistry thus constitutes a fundamental branch point determining whether a tetralin-based ligand engages the sigma/serotonergic axis or the dopaminergic axis.

1-aminotetralin 2-aminotetralin sigma receptor dopamine receptor regiochemistry

Hydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility and Long-Term Stability for Formulation-Relevant Handling

(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is supplied as the hydrochloride salt (CAS 2829279-65-2, MW 213.71) rather than the free base (CAS 103882-27-5, MW 177.24) to enhance aqueous solubility and bench-top stability. The free base has a calculated XLogP3 of 1.500 with only one hydrogen bond donor and two acceptors, indicating moderate lipophilicity and limited intrinsic water solubility . Protonation of the primary amine as the hydrochloride salt converts the neutral free base into a water-soluble ionic species, a critical consideration for both in vitro assay preparation (avoiding DMSO-dominated solvent systems) and in vivo formulation development . The hydrochloride form also provides superior long-term storage stability by reducing amine oxidation and carbonate formation from atmospheric CO₂ exposure, a well-established advantage of amine hydrochloride salts over their free base counterparts in compound management workflows .

hydrochloride salt aqueous solubility free base stability formulation

Best-Fit Research and Industrial Application Scenarios for (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride


Chiral Building Block for Dual 5-HT Uptake Inhibitor / α₂-Adrenoceptor Antagonist Discovery Programs

Research groups pursuing novel antidepressants or CNS agents combining serotonin reuptake inhibition with α₂-adrenoceptor antagonism—the mechanistic profile exemplified by A-80426—require the (R)-enantiomer of 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine as the essential chiral starting material. Using the (R)-enantiomer ensures fidelity to the pharmacologically validated chemotype where the tetrahydronaphthalene C-1 configuration directly influences the dual-target activity profile [1]. The hydrochloride salt form enables direct use in reductive amination or alkylation reactions to install the N-alkyl substituents characteristic of this series without prior free-basing .

Synthesis of Sigma-2 Receptor Ligands for Oncology PET Tracer Development

The (R)-5-methoxy-1-aminotetralin scaffold is the critical intermediate for PB28 and its fluorescent/PET-traceable analogues, which target sigma-2 receptors overexpressed in pancreatic, breast, and brain cancers. PB28 achieves σ₂ receptor Kᵢ values of 0.28–0.34 nM with ~40-fold selectivity over σ₁ [2]. The (R) absolute configuration at C-1 is necessary to maintain the stereochemical integrity of the n-propyl linker trajectory that positions the terminal piperazine pharmacophore for optimal σ₂ binding, as demonstrated by structure-activity relationship studies in this series [2].

Enantioselective Synthesis of 5-HT₁A Receptor Ligands with Defined D₂ vs. α₁ Off-Target Selectivity

Medicinal chemistry teams optimizing CNS drug candidates for 5-HT₁A receptor engagement can use (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride to pre-install the defined stereochemistry that determines whether off-target binding skews toward D₂ dopamine receptors or α₁-adrenoceptors in the final arylpiperazine derivatives [3]. This is especially relevant when a specific enantiomer is required to achieve the ≥250-fold selectivity window over both D₂ and α₁ receptors reported for optimized compounds in this chemotype, where 5-HT₁A IC₅₀ values reach 2.3–7.0 nM [3].

Pharmaceutical Intermediate for Patent-Compliant API Manufacturing Routes

For process chemistry and CMC development teams operating in the intellectual property landscape defined by U.S. Patent 5,288,749 and related filings, the (R)-enantiomer hydrochloride is the legally required intermediate for any manufacturing route targeting the alpha-2 antagonist / serotonin uptake inhibitor composition of matter [4]. The hydrochloride salt offers the added industrial advantage of being a crystalline, non-hygroscopic solid amenable to large-scale handling, weighing, and controlled-atmosphere storage—properties not shared by the free base form .

Quote Request

Request a Quote for (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.